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molecular formula C5H10O3S B1670297 2-Hydroxy-4-(methylthio)butyric acid CAS No. 583-91-5

2-Hydroxy-4-(methylthio)butyric acid

Cat. No. B1670297
M. Wt: 150.20 g/mol
InChI Key: ONFOSYPQQXJWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866379

Procedure details

A further aspect of the present invention is directed to a process for the preparation of salts of 2-hydroxy-4-(methylthio)-butanoic acid from 2-hydroxy-4-(methylthio)-butanenitrile. 2-Hydroxy-4-(methylthio)-butanenitrile is enzymatically hydrated to form 2-hydroxy-4-(methylthio)-butaneamide, and the resulting 2-hydroxy-4-(methylthio)-butaneamide is hydrolyzed in a basic solution to form a salt of 2-hydroxy-4-(methylthio)-butanoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:6][CH2:7][S:8][CH3:9])[C:3](O)=[O:4].OC(CCSC)C#[N:13]>>[OH:1][CH:2]([CH2:6][CH2:7][S:8][CH3:9])[C:3]([NH2:13])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)CCSC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C#N)CCSC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C#N)CCSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)N)CCSC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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